Product packaging for 2-Chloro-5-fluorobenzotrifluoride(Cat. No.:CAS No. 89634-75-3)

2-Chloro-5-fluorobenzotrifluoride

Cat. No.: B1631771
CAS No.: 89634-75-3
M. Wt: 198.54 g/mol
InChI Key: CBMMVERXHJUMCM-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Science

The introduction of fluorine atoms into aromatic compounds dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and small size lead to profound electronic and steric effects, influencing the reactivity and stability of the aromatic ring. numberanalytics.comnih.gov These modifications can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making fluorinated aromatic compounds highly sought after in medicinal chemistry and agrochemical research. numberanalytics.comnih.govresearchgate.net The carbon-fluorine bond is the strongest in organic chemistry, contributing to the thermal stability and resistance to oxidation of these compounds. jst.go.jpnih.gov This unique set of characteristics has led to the widespread use of fluorinated aromatics in the development of pharmaceuticals, such as antidepressants and anti-inflammatory agents, as well as in the creation of advanced materials like liquid crystals and high-performance polymers. numberanalytics.comresearchgate.netacs.org

Overview of Benzotrifluoride (B45747) Derivatives in Chemical Research

Benzotrifluoride (BTF) and its derivatives are a prominent class of fluorinated aromatic compounds characterized by a trifluoromethyl (-CF3) group attached to a benzene (B151609) ring. researchgate.net This group imparts unique properties, making BTF derivatives valuable as solvents, intermediates, and building blocks in organic synthesis. researchgate.netacs.org The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution while making it susceptible to nucleophilic attack. This reactivity profile is strategically exploited in the synthesis of complex molecules. Benzotrifluoride derivatives are integral to the production of numerous commercial products, including pharmaceuticals, pesticides, and herbicides. acs.org Furthermore, BTF is considered a more environmentally friendly solvent alternative to many traditional organic solvents. researchgate.net

Historical Context of Organic Fluorine Chemistry and its Advancements

The field of organofluorine chemistry dates back to the 19th century, predating the isolation of elemental fluorine itself. jst.go.jpwikipedia.org Early milestones include the synthesis of fluoromethane (B1203902) in 1835 and benzoyl fluoride (B91410) in 1862. wikipedia.org However, the highly reactive and hazardous nature of elemental fluorine posed significant challenges to early researchers. nih.gov A major turning point came during World War II with the Manhattan Project, which required the large-scale production of fluorine for uranium enrichment. nih.gov This spurred significant advancements in handling and utilizing fluorinating agents. In the post-war era, the development of safer and more selective fluorinating reagents has revolutionized the field, enabling the synthesis of a vast array of complex fluorinated molecules. jst.go.jp

Research Scope and Focus on 2-Chloro-5-fluorobenzotrifluoride

This article will focus specifically on the chemical compound This compound . This particular benzotrifluoride derivative possesses a unique substitution pattern with a chlorine atom and a fluorine atom on the aromatic ring in addition to the trifluoromethyl group. This specific arrangement of halogens and the trifluoromethyl group makes it a valuable intermediate in the synthesis of specialized chemicals. The subsequent sections will delve into the detailed chemical and physical properties, common synthetic and manufacturing routes, and the key applications of this compound as a building block in modern organic synthesis.

Chemical and Physical Properties of this compound

This compound is a halogenated aromatic compound with the chemical formula C₇H₃ClF₄. sigmaaldrich.com Its molecular structure consists of a benzene ring substituted with a trifluoromethyl group at position 1, a chlorine atom at position 2, and a fluorine atom at position 5.

Interactive Data Table: Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C₇H₃ClF₄ sigmaaldrich.comchemicalbook.com
Molecular Weight 198.55 g/mol sigmaaldrich.comchemicalbook.com
CAS Number 89634-75-3 sigmaaldrich.comchemicalbook.com
Appearance Solid sigmaaldrich.com
Boiling Point 152.1 ± 35.0 °C (at 760 Torr) chemicalbook.com
Density 1.427 ± 0.06 g/cm³ (at 20 °C, 760 Torr) chemicalbook.com
InChI 1S/C7H3ClF4/c8-6-2-1-4(9)3-5(6)7(10,11,12)/h1-3H sigmaaldrich.com
InChIKey CBMMVERXHJUMCM-UHFFFAOYSA-N sigmaaldrich.com
SMILES FC(F)(F)c1c(ccc(c1)F)Cl sigmaaldrich.com

Synthesis and Manufacturing of this compound

The synthesis of halogenated benzotrifluorides often involves multi-step processes starting from simpler aromatic precursors. While specific proprietary methods for the industrial production of this compound may vary, common synthetic strategies in organofluorine chemistry can be inferred.

One plausible synthetic route could begin with a suitably substituted fluorotoluene or chlorofluorotoluene. The introduction of the trifluoromethyl group can be achieved through various methods, such as the Swarts reaction, which involves the halogen exchange of a trichloromethyl group using antimony trifluoride.

Another general approach for synthesizing substituted benzotrifluorides involves the nitration of a fluorobenzotrifluoride, followed by reduction of the nitro group to an amine, and subsequent diazotization and substitution reactions (Sandmeyer or similar reactions) to introduce the chloro group. For instance, a known synthesis for the isomeric 2-bromo-5-fluorobenzotrifluoride (B1268043) starts with m-fluorobenzotrifluoride, which undergoes nitration, then reduction, and finally diazotization and bromination. google.com A similar pathway could be adapted for the synthesis of this compound.

The purification of the final product is typically achieved through distillation or chromatography to obtain the desired purity for its use as a chemical intermediate.

Key Applications in Chemical Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The presence of three different halogen-containing groups (a fluorine atom, a chlorine atom, and a trifluoromethyl group) at specific positions on the benzene ring provides multiple reactive sites for further chemical transformations.

Role as a Versatile Building Block

The differential reactivity of the C-Cl and C-F bonds, along with the influence of the electron-withdrawing trifluoromethyl group, allows for selective functionalization of the aromatic ring. For example, the chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. The fluorine atom is generally less reactive in nucleophilic substitutions but can be activated under specific conditions or influence the regioselectivity of other reactions. The trifluoromethyl group is highly stable and modifies the electronic properties and lipophilicity of the final product.

Use in the Synthesis of Agrochemicals and Pharmaceuticals

Halogenated benzotrifluoride derivatives are common structural motifs in a wide range of biologically active compounds. acs.org The specific substitution pattern of this compound makes it a precursor for the synthesis of targeted herbicides, fungicides, and insecticides. For example, related structures like 2-chloro-5-trifluoromethylpyridine are key intermediates in the production of highly effective pesticides. guidechem.comgoogle.com Similarly, in pharmaceutical synthesis, this compound can be used to introduce the 2-chloro-5-fluoro-trifluoromethylphenyl moiety into a drug candidate, potentially enhancing its efficacy, metabolic stability, and pharmacokinetic profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClF4 B1631771 2-Chloro-5-fluorobenzotrifluoride CAS No. 89634-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMMVERXHJUMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544917
Record name 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89634-75-3
Record name 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89634-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID80544917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloro 5 Fluorobenzotrifluoride and Analogues

Regioselective Synthesis Strategies for Halogenated Benzotrifluorides

Achieving regioselectivity in the synthesis of halogenated benzotrifluorides is a significant challenge due to the directing effects of both the trifluoromethyl group and existing halogen substituents. The trifluoromethyl group is strongly deactivating and meta-directing for electrophilic aromatic substitution, while halogens are deactivating but ortho-, para-directing. The interplay of these electronic effects necessitates sophisticated synthetic approaches to obtain the desired isomer.

Sequential halogenation involves the stepwise introduction of different halogen atoms onto the benzotrifluoride (B45747) core. This approach allows for greater control over the final substitution pattern by leveraging the directing effects of the substituents introduced in each step.

A notable example of this strategy is the preparation of m-bromo-benzotrifluorides. google.com In this process, a substituted benzotrichloride (B165768) is first brominated in the presence of a catalyst. The resulting bromo-benzotrichloride is then fluorinated using hydrofluoric acid at elevated temperature and pressure to yield the final m-bromo-benzotrifluoride. google.com This sequence is advantageous as it allows for the introduction of bromine at a specific position relative to other substituents before the trichloromethyl group is converted to the trifluoromethyl group.

The synthesis of 2-chloro-5-trifluoromethylpyridine, an analogue of halogenated benzotrifluorides, can also be achieved through a sequential process where 3-trifluoromethylpyridine is chlorinated. google.com This highlights the adaptability of sequential halogenation for different aromatic systems.

Direct electrophilic halogenation is a common method for introducing halogen atoms onto an aromatic ring. For less reactive substrates like benzotrifluorides, a Lewis acid catalyst is typically required to activate the halogenating agent. wikipedia.orgchemguide.co.uk

The chlorination or bromination of benzene (B151609) derivatives generally proceeds via an electrophilic aromatic substitution mechanism. chemguide.co.ukmsu.edu A catalyst, such as iron(III) chloride or aluminum chloride, polarizes the halogen-halogen bond, creating a more potent electrophile that can be attacked by the aromatic ring. wikipedia.orgchemguide.co.uk

In the context of synthesizing analogues of 2-chloro-5-fluorobenzotrifluoride, such as 2-bromo-5-fluorobenzotrifluoride (B1268043), direct bromination of m-fluorobenzotrifluoride has been reported. One patented method employs a mixture of potassium bromate (B103136) and sulfuric acid to achieve this transformation. patsnap.com Another approach involves the use of various brominating agents in the presence of an acid catalyst. google.com The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the halogenation.

Table 1: Catalytic Systems for Direct Halogenation

Substrate Halogenating Agent Catalyst/Conditions Product
Benzene Chlorine Iron(III) chloride or Aluminum chloride Chlorobenzene
Benzene Bromine Iron(III) bromide or Aluminum bromide Bromobenzene

Directed ortho metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique relies on the presence of a directed metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a substituent at the targeted site. wikipedia.org

The fluorine atom itself can serve as a directing group, promoting metalation at the ortho position. researchgate.net This intrinsic directing ability of fluorine is a key factor in developing regioselective syntheses of fluorinated aromatic compounds. The general principle involves the interaction of an aromatic compound containing a DMG with an alkyllithium reagent, leading to the formation of an aryllithium intermediate that is then quenched with an electrophile. wikipedia.org

In addition to DoM, protecting groups can be employed to block certain reactive sites and direct substitution to the desired position. For instance, in the synthesis of 2-bromo-5-fluorobenzotrifluoride, a protecting group can be introduced on an amino-functionalized precursor to control the outcome of subsequent reactions. google.com

Precursor-Based Synthesis Pathways

Multi-step synthesis pathways starting from readily available precursors are often necessary to produce complex substituted benzotrifluorides with high purity and yield. These pathways offer precise control over the introduction of each functional group.

A well-established route to synthesize 2-halo-5-fluorobenzotrifluorides starts with m-fluorobenzotrifluoride. This multi-step process involves nitration, reduction of the resulting nitro group to an amine, and finally a Sandmeyer-type reaction involving diazotization and subsequent halogenation. google.com This pathway has been successfully applied to the synthesis of 2-bromo-5-fluorobenzotrifluoride, yielding the final product with high purity. google.com

Nitration: m-Fluorobenzotrifluoride is nitrated to introduce a nitro group onto the aromatic ring.

Reduction: The nitro group is reduced to an amino group.

Diazotization-Halogenation: The amino group is converted to a diazonium salt, which is then displaced by a halogen.

The first step in this precursor-based pathway is the nitration of m-fluorobenzotrifluoride. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. google.com The trifluoromethyl group (-CF3) is a strong deactivating and meta-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. The combined directing effects of these two substituents favor the introduction of the nitro group at the position ortho to the fluorine and meta to the trifluoromethyl group, yielding 2-nitro-5-fluorobenzotrifluoride. google.comsigmaaldrich.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
m-Fluorobenzotrifluoride
2-Nitro-5-fluorobenzotrifluoride
2-Bromo-5-fluorobenzotrifluoride
Benzotrifluoride
Benzotrichloride
m-Bromo-benzotrifluoride
2-Chloro-5-trifluoromethylpyridine
3-Trifluoromethylpyridine
Chlorobenzene
Bromobenzene
Benzene
Iron(III) chloride
Aluminum chloride
Iron(III) bromide
Aluminum bromide
Potassium bromate
Sulfuric acid

Synthesis from m-fluorobenzotrifluoride via Nitration, Reduction, and Diazotization-Halogenation

Reduction to Fluoroaminobenzotrifluoride Derivatives

A common pathway to fluoroaminobenzotrifluoride derivatives involves the reduction of a nitro group. For instance, 5-fluoro-2-nitrobenzotrifluoride (B123530) can be reduced to 5-fluoro-2-aminobenzotrifluoride. google.com This transformation is typically achieved through catalytic hydrogenation, often employing catalysts like Raney nickel. google.com The resulting amine is a versatile intermediate for further functionalization.

In a specific example, 5-chloro-2-nitrobenzotrifluoride (B89720) is reduced using hydrazine (B178648) and a palladium catalyst in an ethanol (B145695) solvent to produce a diamine compound. echemi.com Another method describes the reduction of 5-fluoro-2-nitrobenzotrifluoride in a Raney nickel catalytic hydrogenation system to yield 5-fluoro-2-aminobenzotrifluoride. google.com This product was obtained with a purity greater than 98% and a yield of 76.1%. google.com The process is efficient, with the catalyst being recyclable and the reaction conditions being mild and controllable. google.com

The chemoselective reduction of aromatic nitro groups to hydroxylamino groups can also be accomplished. For example, 2-chloro-5-nitrophenol (B15424) is initially reduced to 2-chloro-5-hydroxylaminophenol. nih.gov This reaction is catalyzed by 3-nitrophenol (B1666305) nitroreductase in the presence of NADPH. nih.gov

Diazotization and Halogenation for Halogen Introduction

Diazotization followed by halogenation is a classical and effective method for introducing halogen atoms onto an aromatic ring. This two-step process begins with the conversion of a primary aromatic amine to a diazonium salt, which is then subjected to a halogenation reaction. byjus.comorganic-chemistry.org

The synthesis of 2-bromo-5-fluorobenzotrifluoride from 5-fluoro-2-aminobenzotrifluoride exemplifies this strategy. The aminobenzotrifluoride is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid, to form the corresponding diazonium salt. google.combyjus.com Subsequent reaction with cuprous bromide (a Sandmeyer reaction) introduces the bromine atom, yielding the desired product in high purity and yield. google.com This method is advantageous because the starting materials are readily available and the reaction conditions are mild. google.com

The diazotization process itself can be carried out under various conditions. While traditionally performed in aqueous acidic solutions at low temperatures, some unreactive or insoluble amines require the use of nitrosylsulfuric acid in concentrated sulfuric acid. google.comgoogle.com The choice of acid and reaction medium is crucial for the successful formation of the diazonium salt. google.com

Nucleophilic Substitution Reactions in Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of various derivatives of this compound. In these reactions, a nucleophile replaces a leaving group (typically a halogen) on the aromatic ring. The presence of electron-withdrawing groups, such as the trifluoromethyl group, activates the ring towards nucleophilic attack. nih.gov

Reaction with Alkali Metal Hydroxides for Phenolic Compounds

The chlorine atom in this compound can be displaced by a hydroxyl group through reaction with an alkali metal hydroxide, such as potassium hydroxide. This reaction leads to the formation of the corresponding phenolic compound, 2-hydroxy-5-fluorobenzotrifluoride. The reaction conditions, such as the solvent and temperature, play a significant role in the efficiency of the substitution. For instance, reactions with low-boiling alcohols are often heated under reflux with an excess of potassium hydroxide. beilstein-journals.org

Utilization of Fluorinated Nitrobenzene (B124822) Building Blocks

Fluorinated nitrobenzene compounds are valuable building blocks in organic synthesis. nih.govnih.govenamine.netanr.frbeilstein-journals.org For example, 5-chloro-4-fluoro-2-nitrophenol (B1592848) can undergo nucleophilic substitution with various aryl piperazines. mdpi.com In these reactions, the fluorine atom is displaced by the piperazine (B1678402) nucleophile, leading to the formation of more complex molecules. mdpi.com The reaction is typically carried out by refluxing the reactants in a suitable solvent like toluene (B28343) or chlorobenzene. mdpi.com

Similarly, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic aromatic substitution of the fluorine atom with oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org These reactions are often facilitated by a base such as potassium carbonate in a polar aprotic solvent like DMF. beilstein-journals.org

Catalytic Approaches in C-X Bond Formation (X=Halogen)

Modern synthetic chemistry heavily relies on catalytic methods for the formation of carbon-halogen (C-X) bonds. These approaches offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Introducing Trifluoromethyl and Halogen Substituents

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are widely used for the formation of carbon-carbon bonds. mt.comlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mt.comlibretexts.org

The Suzuki-Miyaura coupling can be employed to introduce trifluoromethyl and halogen-containing aryl groups. For instance, the reaction of 4-chlorobenzotrifluoride (B24415) with phenylboronic acid, catalyzed by palladium on carbon, yields 4-(trifluoromethyl)-1,1'-biphenyl. tcichemicals.com The reaction is generally tolerant of a wide range of functional groups and proceeds under mild conditions. mt.com

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium catalyst, ligands, and base is crucial for the success of the reaction. nih.gov While palladium catalysts are common, nickel-catalyzed cross-coupling reactions have also been developed for activating C-F bonds. beilstein-journals.org

Copper-Mediated and Other Transition Metal-Catalyzed Fluorination

Transition metal catalysis has become a cornerstone for the formation of carbon-fluorine (C-F) bonds, offering alternatives to classical methods that often require harsh conditions. Palladium and copper are the most prominently used metals for these transformations. illinois.edu

Copper-catalyzed fluorination is particularly attractive due to the lower cost and higher abundance of copper compared to palladium. organic-chemistry.org However, catalytic fluorination of aryl halides using copper has been challenging. Recent breakthroughs have demonstrated that the use of a directing group within the substrate can be crucial for a successful reaction. For instance, a novel copper(I)-catalyzed fluorination of aryl bromides has been developed using silver fluoride (B91410) (AgF) as the fluorine source, where an ortho-pyridyl group on the substrate is essential. digitellinc.comnih.gov This directing group is believed to stabilize the Cu(I) species and accelerate the oxidative addition of the aryl bromide, a key step in the proposed Cu(I)/Cu(III) catalytic cycle. digitellinc.comnih.gov

Palladium catalysis has also seen significant advancements. Palladium-catalyzed nucleophilic fluorination of aryl triflates and, more recently, aryl bromides and iodides has been established. rsc.orgrsc.orgnih.gov A major hurdle in these reactions is the final C-F reductive elimination step from the palladium center. nih.gov To overcome this, highly hindered and electron-rich biarylphosphine ligands, such as t-BuBrettPhos, have been developed. These ligands facilitate the desired reductive elimination and prevent catalyst aggregation. nih.govnih.gov While early methods were often limited to activated aryl bromides (e.g., ortho-substituted and electron-deficient), newer systems show broader applicability, including to nitrogen-containing heteroaryl bromides. nih.gov

Below is a table summarizing representative transition metal-catalyzed fluorination reactions applicable to the synthesis of aryl fluoride analogues.

Catalyst SystemSubstrate TypeFluoride SourceKey Features & ConditionsRef.
Cu(I) / Pyridyl-directing groupAryl BromidesAgFPyridyl group is essential for reactivity; proceeds via a proposed Cu(I)/Cu(III) cycle. digitellinc.comnih.gov
Pd(OAc)₂ / t-BuBrettPhosAryl BromidesCsF / AgFBulky phosphine (B1218219) ligand facilitates C-F reductive elimination; effective for heteroaryl bromides. nih.govnih.gov
Pd(II) / AdBippyPhosAryl Chlorides/BromidesFluoroalkylaminesUsed for C-N coupling but demonstrates Pd's ability to activate aryl chlorides with appropriate ligands. acs.org
(MeCN)₄CuBF₄Aryl IodidesAgFCationic copper reagent; proceeds through a proposed arylcopper(III) fluoride intermediate. springernature.com

Nucleophilic Fluorination Enabled by Cooperative Catalysis

Nucleophilic fluorination, which utilizes fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF), is an atom-economical approach. However, the high lattice energy and low solubility of these salts in organic solvents render the fluoride anion poorly nucleophilic. Cooperative catalysis addresses this challenge by using a combination of catalysts to activate the fluoride salt.

One powerful strategy is hydrogen bonding catalysis . Organocatalysts like chiral bis-ureas can form hydrogen-bonding complexes with the fluoride anion from an alkali metal salt (e.g., CsF). digitellinc.comnih.gov This interaction solubilizes the salt in organic media and enhances the fluoride's nucleophilicity while providing a chiral environment for asymmetric transformations. digitellinc.comnih.gov This concept, termed hydrogen bonding phase-transfer catalysis (HB-PTC), has been successfully applied to the enantioselective ring-opening of aziridinium (B1262131) ions to produce valuable β-fluoroamines. digitellinc.comnih.gov By modulating the charge density of the fluoride through the urea (B33335) catalyst, it is even possible to control and reverse the regioselectivity of the nucleophilic attack. organic-chemistry.orgnih.govacs.orgnih.gov

Another approach involves the cooperative action of phase-transfer catalysts . For the fluorination of heteroaryl chlorides and aryl triflates, a system leveraging the synergistic action of 18-crown-6 (B118740) ether and tetramethylammonium (B1211777) chloride has been reported. nih.govacs.org This dual system catalytically generates highly reactive tetramethylammonium fluoride in situ, enabling halide exchange (halex) reactions under mild conditions. nih.govacs.org This method is particularly valuable as it provides a scalable and cost-effective route to (hetero)aryl fluorides. nih.govacs.org

The table below highlights key examples of cooperative catalysis in nucleophilic fluorination.

Catalysis TypeCatalyst(s)Fluoride SourceSubstrate ExampleKey PrincipleRef.
Hydrogen Bonding PTCChiral Bis-UreaCsF / KFAziridinium ionsUrea catalyst solubilizes and activates fluoride via H-bonding for asymmetric synthesis. digitellinc.comnih.gov
Regiodivergent H-BondingSchreiner's UreaCsFβ-chloroaminesUrea catalyst alters fluoride charge density, reversing kinetic regioselectivity of fluorination. organic-chemistry.orgacs.org
Cooperative PTC18-crown-6 / TMACKFHeteroaryl ChloridesCrown ether and ammonium (B1175870) salt cooperatively generate a reactive fluoride species in situ. nih.govacs.org
Organoborane PTCBEt₃CsFOrganohalidesLewis acidic borane (B79455) acts as a phase-transfer catalyst for the fluoride anion. rsc.org

C-H Bond Activation and Regioselective Functionalization

The direct conversion of a carbon-hydrogen (C-H) bond into a carbon-fluorine (C-F) bond represents the most ideal and atom-economical strategy for synthesizing fluorinated arenes, as it bypasses the need for pre-functionalized starting materials. springernature.comrsc.org This field has seen remarkable progress, primarily using palladium and rhodium catalysts.

Palladium-catalyzed C-H fluorination often requires a directing group on the aromatic substrate to achieve high regioselectivity, typically at the ortho position. springernature.com For substrates similar to benzotrifluorides, which are electron-deficient, palladium-catalyzed direct arylation with arylboronic acids has been achieved, indicating the feasibility of activating C-H bonds in such systems. acs.org The development of doubly cationic palladium(II) catalysts has enabled the fluorination of even unreactive arenes using electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI). springernature.comrsc.org Mechanistic studies suggest these reactions can proceed through a high-valent Pd(IV)-fluoride intermediate that is a powerful enough oxidant to fluorinate a broad range of arenes. springernature.com

Rhodium(III) catalysis has also emerged as a powerful tool for C-H functionalization. researchgate.netnih.govacs.org Using directing groups, Rh(III) catalysts can promote diverse transformations at specific C-H bonds. For instance, Rh(III) catalysis has been used for the C-H alkenylation and alkylation of menadione (B1676200) analogues with β-trifluoromethyl enones, showcasing its utility in forming C-C bonds adjacent to a fluorinated group. nih.gov These methods often exhibit high functional group tolerance and can be controlled to produce different products, such as fluoroolefins or heterocycles, depending on the directing group used. acs.org

Metal CatalystDirecting GroupReagent(s)TransformationKey AspectRef.
Palladium(II)Phenanthrene LigandElectrophilic F+ source (e.g., NFSI)C-H FluorinationCatalyst is oxidized to a reactive Pd(IV)-F species that fluorinates the arene. springernature.com
Rhodium(III)Pyridine / PyrazoleMethyl trifluoroacrylateC-H CouplingProduct type (fluoroalkene vs. heterocycle) is controlled by the choice of directing group. acs.org
Rhodium(III)Amino groupβ-CF₃ enonesC-H Alkenylation/AlkylationOxidant determines whether alkenylation or alkylation occurs. nih.gov
Palladium(II)(none)Arylboronic acidsC-H ArylationDirect arylation of electron-deficient polyfluoroarenes is possible by tuning the base. acs.org

Green Chemistry Principles in the Synthesis of Halogenated Benzotrifluorides

The synthesis of specialty chemicals like halogenated benzotrifluorides is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency. acs.orgrsc.org

A core principle is the preference for catalytic reagents over stoichiometric ones . rsc.org Catalysts are used in small amounts and are regenerated in the reaction cycle, whereas stoichiometric reagents are consumed and generate significant waste. differencebetween.comanamma.com.bradvancedmath.org The transition-metal-catalyzed and organocatalytic methods described in the previous sections are prime examples of this principle in action, offering high efficiency and reducing the byproducts associated with older, stoichiometric methods like the Balz-Schiemann reaction. acsgcipr.org

Atom economy is a metric that measures how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgrsc.org Addition reactions have a 100% atom economy, while substitution and elimination reactions are inherently less economical. C-H activation/fluorination is a highly atom-economical strategy because it avoids the use of leaving groups that end up as waste. monash.edu

The choice of safer solvents and auxiliaries is another critical aspect. Many traditional halogenation reactions use hazardous chlorinated solvents. rsc.org Green chemistry encourages the use of less toxic alternatives or, ideally, solvent-free conditions. rsc.orgx-mol.com While some fluorination reactions are sensitive to solvent choice, with certain reagents reacting explosively with common solvents like DMF or DMSO, others have been developed in non-polar "green" solvents like heptane (B126788) or even water. rsc.orgacsgcipr.org The development of modified alcohols as fluorine-free solvent alternatives is also a promising area. safechem.comsafechem.com

Finally, designing less hazardous chemical syntheses involves choosing reagents that are inherently safer. For example, using N-haloamides or sources like pyridinium (B92312) tribromide, which generate the halogenating agent in situ, can avoid the handling of highly toxic and corrosive molecular halogens like Br₂. acs.orgrsc.org Similarly, using alkali metal fluorides (KF, CsF) as the fluorine source is preferable to highly reactive and toxic reagents like gaseous F₂, although their reactivity must be enhanced through catalysis.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Fluorobenzotrifluoride

Reaction Pathways and Transformation Studies

The reaction pathways for 2-Chloro-5-fluorobenzotrifluoride are centered on the reactivity of the aromatic ring and its substituents. The electron-withdrawing nature of the halogen and trifluoromethyl groups generally deactivates the ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution.

Substitution reactions are a key pathway for the transformation of this compound, allowing for the replacement of its existing functional groups to synthesize new derivatives.

Halogen Exchange (HALEX): The chlorine atom on the aromatic ring can be replaced by a fluorine atom through a halogen exchange process. google.com These reactions, often referred to as HALEX reactions, typically involve reacting the chloroaromatic compound with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst at high temperatures (140-260°C). google.comgoogle.com Innovations in this area include the use of microwave energy application with simultaneous cooling to enhance the efficiency of the fluorination process. google.com Aminophosphonium catalysts have also been shown to be effective in facilitating these exchange reactions on haloaromatic compounds. google.com

Functional Group Interconversion: The chloro group is a versatile handle for functional group interconversion. As a good leaving group, it can be displaced in nucleophilic substitution reactions. vanderbilt.edu For instance, it can be converted to other halides, such as an iodide, through the Finkelstein Reaction by treatment with sodium iodide in acetone. vanderbilt.edu Furthermore, the synthesis of related compounds like 2-bromo-5-fluorobenzotrifluoride (B1268043) often involves multi-step sequences including nitration, reduction of the nitro group to an amine, followed by diazotization and subsequent Sandmeyer-type reactions to introduce various functionalities. google.com These established pathways suggest that the chloro group in this compound could be similarly transformed.

Reaction TypeReagentsProduct Type
Halogen Exchange KF or CsF, Phase-Transfer Catalyst, HeatFluoroaromatic Compound
Finkelstein Reaction NaI, AcetoneIodoaromatic Compound
Nucleophilic Aromatic Substitution Various Nucleophiles (e.g., -OR, -NHR)Ether, Amine Derivatives

The oxidation and reduction of this compound are challenging due to the high stability conferred by its substituents.

Oxidation: The benzene (B151609) ring is highly resistant to oxidation due to the strong deactivating effect of the -Cl, -F, and -CF₃ groups. Forcing conditions would be required to oxidize the aromatic ring, likely leading to its decomposition.

Reduction: The reduction of the aryl-chlorine bond is possible but typically requires catalytic methods, such as catalytic hydrogenation. In the synthesis of analogous compounds, reduction of a nitro group to an amine is a common step, often achieved using systems like Raney nickel with hydrogen gas. google.com While this compound does not have a nitro group, this demonstrates that functional groups on similarly substituted rings can be selectively reduced. The trifluoromethyl group is generally very stable and resistant to reduction. nih.gov

Regioselectivity: In potential electrophilic aromatic substitution reactions, the directing effects of the existing substituents determine the position of the incoming group. Both fluorine and chlorine are ortho-, para-directing groups. However, the trifluoromethyl group is a strong deactivating and meta-directing group. The combined influence of these groups makes electrophilic substitution difficult and directs incoming electrophiles to the position C4 (ortho to fluorine and meta to both chlorine and trifluoromethyl) and C6 (ortho to chlorine and meta to both fluorine and trifluoromethyl). Nucleophilic aromatic substitution is more likely and would preferentially occur at the carbon bearing the chlorine atom (C2), activated by the electron-withdrawing trifluoromethyl group.

Stereoselectivity: Stereoselectivity is not a factor in reactions occurring directly on the aromatic ring of this compound as it is a planar, achiral molecule. However, if reactions were to create a chiral center in a side chain attached to the ring, achieving stereoselectivity would be crucial. For example, in the synthesis of a related 2-chloro-2-fluorolactone, a diastereoselective electrophilic fluorination was achieved using a lithium chelated enolate, which formed a Zimmerman-Traxler-like six-membered ring transition state to control the stereochemistry. nih.gov This highlights that stereoselective transformations are possible in molecules containing similar halogen patterns. nih.gov

Influence of Halogen Substituents on Electronic Properties and Reactivity

Inductive Effect (-I): As highly electronegative atoms, both fluorine and chlorine exert a strong electron-withdrawing effect through the sigma bond network. This effect decreases the electron density of the aromatic ring, deactivating it towards electrophilic attack.

Resonance Effect (+R): Both halogens possess lone pairs of electrons that can be donated to the aromatic pi-system through resonance. This effect increases the electron density at the ortho and para positions.

For both chlorine and fluorine, the inductive effect outweighs the resonance effect, resulting in a net deactivation of the ring for electrophilic aromatic substitution. However, the resonance effect still directs incoming electrophiles to the ortho and para positions. The presence of these halogens also activates the ring for nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer complex intermediate.

Trifluoromethyl Group (-CF₃) Effects on Reactivity and Molecular Interactions

The trifluoromethyl (-CF₃) group is a dominant factor in the reactivity and molecular properties of this compound.

Electronic Effects: The -CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. nih.gov This is due to the cumulative inductive effect of the three highly electronegative fluorine atoms. It strongly deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule. nih.gov It has a Hansch lipophilicity parameter (π) of +0.88, indicating its preference for lipid environments over aqueous ones. nih.gov This property can influence the molecule's interactions with biological systems and its solubility in organic solvents.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), which makes the trifluoromethyl group highly resistant to metabolic degradation. nih.gov This stability is a key reason for its frequent incorporation into pharmaceuticals. nih.gov

Steric and Molecular Interactions: The -CF₃ group is sterically larger than a hydrogen atom but is considered a bioisostere for a chlorine atom. nih.gov Its ability to engage in non-covalent interactions, such as dipole-dipole interactions, can influence binding affinity to biological targets.

SubstituentInductive EffectResonance EffectNet Effect on Electrophilic SubstitutionDirecting InfluenceHansch π Value
-F Strong (-I)Weak (+R)DeactivatingOrtho, Para+0.14
-Cl Strong (-I)Weak (+R)DeactivatingOrtho, Para+0.71
-CF₃ Very Strong (-I)NoneStrongly DeactivatingMeta+0.88 nih.gov

Computational Chemistry Approaches to Reaction Mechanisms

While specific computational studies on this compound are not detailed in the surveyed literature, computational chemistry provides powerful tools for investigating its reactivity. Methods like Density Functional Theory (DFT) are routinely used to:

Model Reaction Pathways: Computational models can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies, which helps predict the feasibility and rate of a given transformation, such as a nucleophilic aromatic substitution.

Predict Regioselectivity: By calculating the energies of different possible intermediates or transition states, computational methods can accurately predict the regiochemical outcome of reactions. For example, it could confirm which position on the ring is most susceptible to electrophilic or nucleophilic attack by analyzing calculated charge distributions and frontier molecular orbitals.

Elucidate Electronic Effects: These methods can quantify the electronic influence of the -Cl, -F, and -CF₃ substituents. By calculating properties like molecular electrostatic potential (MEP) maps and atomic charges, researchers can visualize and understand how these groups modulate the electron density and reactivity of the aromatic ring.

For a molecule like this compound, computational studies would be invaluable for rationalizing observed reaction outcomes and for designing novel synthetic pathways to new derivatives.

Density Functional Theory (DFT) for Molecular Optimization and Reactivity Prediction

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the geometric and electronic structure of molecules. For this compound, a DFT approach would typically begin with the optimization of its molecular geometry. This process involves finding the lowest energy arrangement of its atoms, which corresponds to the most stable three-dimensional structure.

Once the optimized geometry is obtained, various reactivity descriptors can be calculated. These descriptors, derived from the principles of conceptual DFT, provide insights into how the molecule is likely to react. Key reactivity indices include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution. A higher value suggests greater stability.

Global Softness (S): The reciprocal of global hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Without specific DFT studies on this compound, we can only surmise the expected outcomes. The presence of electronegative fluorine and chlorine atoms, along with the electron-withdrawing trifluoromethyl group, would significantly influence the electron density distribution and, consequently, the calculated reactivity descriptors. For instance, these substituents are expected to lower the energy of the frontier molecular orbitals and increase the global electrophilicity of the molecule.

A hypothetical data table for such predicted parameters is presented below. It is crucial to note that these are illustrative values and are not derived from actual calculations on this compound.

Reactivity DescriptorPredicted Value (Arbitrary Units)
Chemical Potential (μ)-
Global Hardness (η)-
Global Softness (S)-
Electrophilicity Index (ω)-

Molecular Orbital Calculations and Charge Distribution Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity.

For this compound, the electron-withdrawing nature of the substituents would be expected to lower the energies of both the HOMO and LUMO. The precise energy levels and the resulting HOMO-LUMO gap would require specific quantum chemical calculations.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. This information is vital for understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack. In this compound, the carbon atoms attached to the fluorine, chlorine, and trifluoromethyl groups would be expected to carry significant positive partial charges, while the halogen atoms and the fluorine atoms of the CF3 group would be electron-rich.

An illustrative table of HOMO-LUMO energies is provided below, emphasizing that these are not experimental or calculated values for the target compound.

Molecular OrbitalEnergy (eV)
HOMO-
LUMO-
HOMO-LUMO Gap-

Prediction of Chemical Descriptors and Molecular Stability

Beyond the global reactivity descriptors mentioned earlier, a range of other chemical descriptors can be computed to predict the molecular stability of this compound. These can include:

Polarizability: The ease with which the electron cloud of the molecule can be distorted by an external electric field.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface of the molecule. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a guide to reactive sites.

Applications of 2 Chloro 5 Fluorobenzotrifluoride in Advanced Materials and Intermediates

Role in Pharmaceutical Intermediate Synthesis

2-Chloro-5-fluorobenzotrifluoride is a versatile building block in the synthesis of complex organic molecules, including pharmaceutical intermediates. Its unique substitution pattern, featuring chlorine, fluorine, and a trifluoromethyl group, imparts specific properties to the target molecules, influencing their biological activity and pharmacokinetic profiles.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates

While direct synthesis of specific commercial APIs from this compound is not extensively detailed in the provided search results, the closely related compound, 2-chloro-5-fluoronitrobenzene (B1580903), is utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly benzothiazole (B30560) derivatives. ossila.com This suggests that the structural motifs present in this compound are relevant to the construction of pharmaceutically active compounds. The synthesis of APIs often involves multi-step processes where halogenated and trifluoromethylated intermediates are crucial for building the final molecular architecture. beilstein-journals.orgbeilstein-journals.org

A related compound, 2-bromo-5-fluorobenzotrifluoride (B1268043), is highlighted as a significant pharmaceutical intermediate. google.comgoogle.com Its synthesis from m-fluorobenzotrifluoride involves nitration, reduction, and a subsequent diazotization/bromination sequence to yield the final product with high purity. google.com This underscores the importance of halogenated benzotrifluoride (B45747) scaffolds in the pharmaceutical industry.

Development of Biologically Active Compounds

The trifluoromethyl group, a key feature of this compound, is known to enhance the reactivity and stability of molecules, making it a valuable component in the development of therapeutic agents. chemimpex.com The presence of both chlorine and fluorine atoms further allows for fine-tuning of molecular structures, which can lead to the creation of more effective drugs. chemimpex.com

For instance, 2-chloro-5-fluoronitrobenzene, a related structure, is used to synthesize fluorophenylthio-benzylamine, a compound designed for binding to serotonin (B10506) transporters (SERT) and exhibiting high selective binding affinity over other monoamine transporters. ossila.com This demonstrates how the specific arrangement of halogen and other functional groups on a benzene (B151609) ring can be leveraged to achieve desired biological activity.

Ligand Synthesis for Biological Targets

The synthesis of ligands for biological targets often requires building blocks with specific electronic and steric properties. Halogenated compounds like this compound can serve as precursors for such ligands. The synthesis of 2-bromo-5-fluorobenzotrifluoride, for example, yields a product that is primarily used as an organic reagent and pharmaceutical intermediate, indicating its role in constructing more complex molecules intended to interact with biological systems. google.com The development of ligands is a critical step in drug discovery, and the availability of diverse chemical building blocks is essential for exploring a wide range of molecular interactions.

Utilization in Agrochemical and Crop Protection Research

The incorporation of fluorine and chlorine atoms into organic molecules is a well-established strategy in the design of modern agrochemicals. This compound and related structures serve as key intermediates in the synthesis of a variety of crop protection agents, contributing to their efficacy and selectivity.

Building Block for Fungicides, Herbicides, and Insecticides

The trifluoromethyl group present in this compound is a common feature in many successful agrochemicals. semanticscholar.org For example, 2-chloro-5-(trifluoromethyl)pyridine, a structurally similar compound, is a crucial intermediate for the herbicide fluazifop. semanticscholar.org The synthesis of various trifluoromethylpyridine derivatives, which are used in over 20 different agrochemicals, highlights the importance of this chemical class in crop protection. semanticscholar.org

Furthermore, the chlorinated structure of compounds like 2-chloro-5-hydroxybenzotrifluoride enhances the efficacy of herbicides and fungicides. chemimpex.com This suggests that the chloro- and fluoro-substituted benzotrifluoride scaffold is a valuable starting point for developing a broad spectrum of pesticides. The market for compounds like 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine, an essential intermediate for herbicides, fungicides, and insecticides, underscores the industrial importance of these halogenated building blocks. issuu.com

Research into the antifungal properties of related compounds, such as 2-chloro-5-trifluoromethoxybenzeneboronic acid, has shown significant efficacy against plant pathogens like Geotrichum candidum. nih.govresearchgate.net This compound was found to inhibit mycelial growth and spore germination, demonstrating the potential of such substituted benzene rings in developing new fungicides. nih.govresearchgate.net

Enhancing Efficacy, Selectivity, and Environmental Compatibility of Agrochemicals

The presence of fluorine and a trifluoromethyl group in a molecule can significantly enhance its efficacy and stability, making it a valuable feature in agricultural chemicals. issuu.com These substitutions can lead to pesticides with greater selectivity, meaning they are more effective against target pests while having less impact on non-target organisms. issuu.com The unique physicochemical properties conferred by fluorine atoms contribute to the biological activities of these compounds. semanticscholar.org

The development of modern agrochemicals often focuses on improving environmental compatibility. While synthetic chemicals are effective, there is a growing need for more targeted and less persistent solutions. issuu.com The strategic use of halogenated building blocks allows for the fine-tuning of a molecule's properties, which can contribute to developing agrochemicals with improved environmental profiles.

Application in Specialty Chemicals and Materials Science

This compound serves as a versatile precursor in the synthesis of complex molecules for various applications in materials science. The presence of both chloro and fluoro substituents, in addition to the strongly electron-withdrawing trifluoromethyl group, provides multiple reaction sites and imparts specific properties to the resulting materials. Its utility is analogous to other halogenated benzotrifluorides, which are established intermediates in the production of pharmaceuticals, agrochemicals, and high-performance polymers.

While direct synthesis of commercial liquid crystals from this compound is not extensively documented in public literature, its structural analogues are key intermediates. For instance, 2-bromo-5-fluorobenzotrifluoride, a closely related compound, is explicitly cited as an important intermediate for novel liquid crystal materials. google.com The synthesis of advanced liquid crystals, such as those based on 2,1,3-benzothiadiazole, often incorporates trifluoromethyl-substituted aryl groups to achieve desired mesomorphic and fluorescent properties. mdpi.comresearchgate.net These examples strongly suggest that this compound is a valuable precursor for creating fluorinated mesogens, where the chlorine atom can be readily substituted to build more complex, high-performance liquid crystal structures.

Table 1: Influence of Trifluoromethyl Group on Liquid Crystal Properties

Property Influence of Trifluoromethyl (–CF₃) Group Rationale
Dielectric Anisotropy Increases polarity Important for electro-optical switching in displays. mdpi.com
Thermal Stability Enhances stability The C-F bond is strong and stable. mdpi.com
Solubility Increases solubility in organic solvents Aids in the synthesis and processing of materials. mdpi.com

| Intermolecular Interactions | Reduces viscosity compared to other polar groups | The low polarizability of the C-F bond is beneficial. nih.gov |

The introduction of fluorine into polymers is a proven method for enhancing their properties, leading to materials with superior thermal stability, chemical resistance, and low surface energy. This compound is an important building block for such fluorinated polymers. Its derivatives can be used to synthesize high-performance polymers like fluorinated polyimides. For example, 2-chloro-5-nitrobenzotrifluoride (B146372) is a key starting material for creating fluorinated diamine monomers, which are then polymerized to form polyimides with excellent thermal and optical characteristics. tandfonline.com

The general strategy involves using fluorinated monomers to create polymers that are otherwise inaccessible. researchgate.net The presence of the trifluoromethyl group on the benzene ring can significantly improve the properties of polymers, such as heat resistance and chemical inertness, making them suitable for demanding applications in aerospace and electronics. boulingchem.com The field of fluoroelastomers also relies heavily on the copolymerization of fluorinated monomers to produce rubbery polymers with exceptional performance characteristics. 20.210.105

Table 2: Research Findings on Related Fluorinated Polymer Synthesis

Starting Material Resulting Polymer/Monomer Enhanced Properties Research Focus
2-Chloro-5-nitrobenzotrifluoride Fluorinated diamine monomer (ATPT) High thermal stability, specific optical properties Synthesis of fluorinated polyimides for advanced applications. tandfonline.com
p-Bis-(chlorodifluoromethyl)benzene Novel fluoropolymer via condensation polymerization Excellent thermal and solubility properties Development of new fluoropolymers through unprecedented reaction mechanisms. researchgate.net

Beyond liquid crystals and polymers, this compound is a precursor for a range of functional materials. Its derivatives are employed as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. For instance, the related compound 2-chloro-5-trifluoromethylpyridine is a crucial intermediate for high-efficiency herbicides and fungicides. google.com Similarly, 2-chloro-5-fluoronitrobenzene is used to synthesize benzothiazole derivatives for APIs. ossila.com

The synthesis of 3-substituted 2-chloro-5-fluoropyridines from related precursors highlights their role as intermediates for various functional materials. google.com The unique substitution pattern of this compound allows for selective chemical transformations, enabling the construction of complex molecules with specific functions. The reactivity of the chloro-substituent allows for its conversion into other functional groups, making it a versatile node in the synthesis of diverse, high-value chemical products.

Table of Compounds Mentioned

Compound Name
This compound
2-Bromo-5-fluorobenzotrifluoride
2,1,3-Benzothiadiazole
2-Chloro-5-nitrobenzotrifluoride
p-Bis-(chlorodifluoromethyl)benzene
Chlorotrifluoroethylene
2-Chloro-5-trifluoromethylpyridine
2-Chloro-5-fluoronitrobenzene

Spectroscopic and Advanced Analytical Characterization of 2 Chloro 5 Fluorobenzotrifluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. For 2-Chloro-5-fluorobenzotrifluoride, various NMR techniques are employed to elucidate its complex structure.

¹⁹F NMR for Fluorine Environment Confirmation

Fluorine-19 NMR (¹⁹F NMR) is particularly useful for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.il In this compound, there are two distinct fluorine environments: the single fluorine atom attached to the benzene (B151609) ring and the three fluorine atoms of the trifluoromethyl (-CF₃) group.

The ¹⁹F NMR spectrum is expected to show two main signals corresponding to these two different fluorine environments. The chemical shift of the fluorine atom on the aromatic ring is influenced by the electron-withdrawing effects of the adjacent chlorine atom and the trifluoromethyl group. The trifluoromethyl group typically appears as a singlet in a proton-decoupled ¹⁹F NMR spectrum, unless there is coupling to the other fluorine on the ring. The chemical shift for trifluoromethyl groups in aromatic compounds like trifluorotoluene is approximately -63 ppm relative to CFCl₃. colorado.edu The single fluorine atom on the benzene ring will have a chemical shift in the characteristic range for aromatic fluorides. ucsb.edu

Proton NMR and Carbon NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provide further structural details by mapping the hydrogen and carbon skeletons of the molecule. uobasrah.edu.iq

¹H NMR: The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals for the three protons on the benzene ring. The positions and splitting patterns of these signals are determined by their proximity to the electron-withdrawing substituents (Cl, F, and CF₃). Each proton signal will likely appear as a multiplet due to coupling with neighboring protons and potentially with the fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum will display signals for each of the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three attached fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the attached substituents. For instance, the carbon atom bonded to the trifluoromethyl group will have a specific resonance, while the carbons bonded to chlorine and fluorine will also have distinct chemical shifts.

A representative, though not identical, compound, 2-Chloro-5-(trifluoromethyl)benzonitrile, shows distinct carbon signals that help in understanding the electronic environment of the ring system. chemicalbook.com

Coupling Constants and Conformational Analysis

Coupling constants (J-values) in NMR spectra provide valuable information about the connectivity of atoms and the dihedral angles between them, which is crucial for conformational analysis. usda.gov In this compound, several types of coupling can be observed:

¹H-¹H Coupling: The coupling between adjacent protons on the aromatic ring helps to confirm their relative positions.

¹H-¹⁹F Coupling: Long-range coupling between the aromatic protons and the fluorine atoms (both the ring fluorine and the CF₃ group) can provide further structural confirmation.

¹³C-¹⁹F Coupling: The coupling between the carbon atoms and the fluorine atoms is particularly informative. The trifluoromethyl carbon will show a large one-bond coupling (¹JCF), and the aromatic carbons will exhibit smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) to both the ring fluorine and the CF₃ group.

These coupling constants, in conjunction with computational modeling, can help to determine the preferred conformation of the molecule, particularly the rotational orientation of the trifluoromethyl group relative to the benzene ring. usda.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. youtube.com

The molecular weight of this compound (C₇H₃ClF₄) is 198.55 g/mol . sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the compound would first be separated from any impurities based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak. whitman.edu

Common fragmentation pathways for this molecule would likely involve the loss of a chlorine atom, a fluorine atom, or the trifluoromethyl group. researchgate.net Analysis of these fragment ions helps to piece together the structure of the original molecule. whitman.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. mdpi.comthermofisher.com For this compound, HRMS can distinguish its exact mass from other molecules with the same nominal mass. This is particularly useful for confirming the identity of the compound in complex mixtures or for verifying the products of a chemical reaction. nih.govnih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and molecular vibrations of this compound.

FT-IR Spectroscopy:

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further information on the molecular structure. For instance, in a study of 2-chloro-1,3-dibromo-5-fluorobenzene, Raman active C-H vibrations were observed at 3106 and 3074 cm⁻¹. The vibrations of the trifluoromethyl group would also be expected to produce distinct Raman signals. The combination of FT-IR and Raman spectra offers a more complete picture of the vibrational modes of the molecule. researchgate.netresearchgate.net

Vibrational Mode Expected FT-IR (cm⁻¹) (Approximate) Expected Raman (cm⁻¹) (Approximate) Reference
Aromatic C-H Stretch3100-30003100-3000
C-F Stretch1400-10001400-1000
C-Cl Stretch850-550850-550
CF3 Symmetric Stretch~1150~1150
Aromatic Ring Vibrations1600-14001600-1400

X-ray Crystallography for Solid-State Structure and Regiochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the regiochemistry of this compound, showing the relative positions of the chloro, fluoro, and trifluoromethyl substituents on the benzene ring.

Advanced Chromatographic Techniques for Purity and Impurity Profiling

The assessment of purity and the identification of impurities are critical aspects of chemical analysis, particularly in industrial and pharmaceutical applications. lcms.cz High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary techniques employed for this purpose.

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would be the standard approach. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.netresearchgate.net

Method development in HPLC focuses on optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the main compound from any potential impurities. nih.govresearchgate.netresearchgate.net Detection is commonly performed using a UV detector, set at a wavelength where this compound exhibits strong absorbance. The development of a stability-indicating HPLC method is crucial for monitoring the degradation of the compound under various stress conditions.

Parameter Typical Condition Reference
Column Reversed-phase C18 nih.govresearchgate.netresearchgate.net
Mobile Phase Acetonitrile/Water or Methanol/Water nih.govresearchgate.netresearchgate.net
Detector UV-Vis researchgate.netresearchgate.net
Flow Rate 0.5 - 1.5 mL/min nih.govresearchgate.netresearchgate.net

UPLC is an advancement of HPLC that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures. ijper.org This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. lcms.cz

A UPLC method for the impurity profiling of this compound would offer superior performance in detecting and quantifying trace-level impurities. The principles of method development are similar to HPLC but are adapted for the higher pressures and faster flow rates of the UPLC system. The enhanced resolution of UPLC is particularly beneficial for separating closely related impurities that may not be resolved by HPLC. ijper.org Coupling UPLC with mass spectrometry (UPLC-MS) provides an even more powerful tool for the definitive identification of unknown impurities. ijper.org

Parameter Typical Condition Reference
Column Sub-2 µm particle size (e.g., C18) ijper.org
Mobile Phase Acetonitrile/Water or Methanol/Water (often with modifiers) ijper.org
Detector UV-Vis and/or Mass Spectrometry ijper.org
Flow Rate 0.2 - 0.6 mL/min ijper.org

Theoretical and Computational Investigations of 2 Chloro 5 Fluorobenzotrifluoride

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework for understanding the molecular structure, properties, and reactivity of 2-Chloro-5-fluorobenzotrifluoride. These computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting various molecular parameters.

Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of this compound is a fundamental step in computational analysis. Using methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, the most stable three-dimensional arrangement of atoms in the molecule can be determined. This process involves finding the minimum energy conformation on the potential energy surface.

Interactive Data Table: Optimized Geometrical Parameters of a Similar Compound (2-Chloro-5-nitrotoluene) This table showcases typical bond lengths and angles calculated for a structurally related molecule, providing an example of the data obtained through geometry optimization.

ParameterBond/AngleHF/6-311++G(d,p)B3LYP/6-311++G(d,p)
Bond Length (Å)C1-C21.3921.404
Bond Angle (°)C2-C1-C6117.00-

Note: Data for 2-Chloro-5-nitrotoluene is presented for illustrative purposes. jocpr.com

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can correlate theoretical data with experimental spectroscopic measurements. This comparison helps in the assignment of observed spectral bands to specific molecular vibrations.

For halogenated benzenes and their derivatives, DFT calculations have proven to be effective in predicting vibrational spectra. nih.gov The theoretical vibrational frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors not fully captured by the harmonic approximation used in the calculations. A detailed analysis of the vibrational spectra of this compound would involve assigning calculated frequencies to stretching, bending, and torsional modes of the C-H, C-C, C-F, C-Cl, and C-CF3 bonds.

Electronic Structure Analysis (HOMO-LUMO, Electronegativity, Hardness)

The electronic properties of a molecule are crucial for understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. nih.govijesit.com A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, several important chemical descriptors can be calculated:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies. mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized. mdpi.com

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. mdpi.com

These parameters provide a quantitative basis for predicting the chemical behavior of this compound.

Interactive Data Table: Calculated Electronic Properties This table illustrates the type of data generated from an electronic structure analysis.

ParameterFormula
Electronegativity (χ)-(EHOMO + ELUMO) / 2
Chemical Hardness (η)(ELUMO - EHOMO) / 2
Chemical Softness (S)1 / (2η)
Electrophilicity Index (ω)μ2 / (2η) where μ ≈ -(EHOMO + ELUMO) / 2

Note: These are general formulas used in quantum chemical calculations. mdpi.com

Molecular Docking Studies and Biological Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Ligand-Protein Binding Affinity Prediction

Molecular docking simulations can estimate the binding affinity between a ligand, such as this compound, and a protein target. The binding affinity is a measure of the strength of the interaction between the ligand and the protein. A higher binding affinity suggests a more stable complex and potentially a more potent biological effect. The prediction of binding affinity is often expressed as a scoring function that takes into account various factors, including electrostatic interactions, hydrogen bonds, and van der Waals forces.

Studies have shown that hydrogen bonds play a significant role in regulating ligand-protein binding affinity. nih.gov The nature of the donor and acceptor atoms in a hydrogen bond can either enhance or decrease the binding affinity, depending on their interaction with the surrounding water molecules. nih.gov The presence of fluorine atoms in a ligand can also significantly impact binding affinity through various interactions, including orthogonal multipolar C–F···C=O interactions. nih.gov

Interaction with Molecular Targets and Pathways

Molecular docking can elucidate the specific interactions between a ligand and the amino acid residues in the active site of a protein. This provides insights into the molecular basis of the ligand's biological activity. For instance, a related compound, 2-chloro-5-fluoro phenol, has been studied for its antibacterial activity through molecular docking with proteins like Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate (B8406146) dehydrogenase. nih.gov

By identifying the key interactions, such as hydrogen bonds and hydrophobic contacts, researchers can understand how a molecule like this compound might inhibit the function of a specific protein and, consequently, affect a biological pathway. The trifluoromethyl group, present in this compound, has been observed in other compounds to form close contacts with protein backbones, contributing to enhanced binding affinity. nih.gov

Due to a lack of available scientific literature and specific research data, a detailed analysis of the non-linear optical (NLO) properties and thermodynamic parameters for this compound cannot be provided at this time.

Extensive searches for theoretical and computational studies focusing on this specific compound did not yield any published papers containing the necessary data for a thorough discussion of its NLO characteristics or a comprehensive thermodynamic stability analysis. While general information suggests its use in applications like liquid crystal displays, which implies certain favorable properties such as thermal stability, specific, data-driven insights into its hyperpolarizability, electric dipole moments, and thermodynamic functions like enthalpy and Gibbs free energy are not available in the public domain.

Further research, including density functional theory (DFT) calculations and other computational methods, would be required to generate the data needed for a complete scientific article on these topics.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-5-fluorobenzotrifluoride?

Synthesis optimization requires careful selection of reagents and solvents. Evidence shows that halogen exchange reactions using thionyl chloride (SOCl₂) or oxalyl dichloride with amide catalysts (e.g., N,N-dimethylformamide) in dichloromethane (DCM) at 50°C yield higher purity products . Key variables include:

  • Reagent choice : SOCl₂ provides faster reaction times (4–12 hours), while oxalyl dichloride may require extended reflux.
  • Temperature : Reactions at 50°C improve yield compared to lower temperatures (0–20°C).
  • Solvent : DCM is preferred due to its inertness and ease of removal via distillation.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

NMR is critical for verifying substituent positions and purity. For example:

  • ¹H NMR : Absence of aromatic protons confirms full substitution.
  • ¹⁹F NMR : Distinct signals for -CF₃ and -F groups (e.g., δ -60 to -70 ppm for CF₃).
  • ¹³C NMR : Peaks corresponding to Cl and F substituents (e.g., C-Cl at ~125 ppm, C-F at ~160 ppm).
    Cross-validation with computational modeling (DFT) is recommended to resolve ambiguities in peak assignments .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Impervious gloves, lab coats, and full-face shields to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for halogen exchange methods?

Contradictions often arise from trace moisture or reagent purity. For example:

  • Moisture Sensitivity : SOCl₂ reacts violently with water, necessitating anhydrous conditions .
  • Catalyst Loading : Excess DMF (>1 equiv.) may lead to side reactions (e.g., formamide byproducts).
  • Validation : Replicate experiments under inert atmospheres (N₂/Ar) and monitor via TLC or GC-MS to identify side products .

Q. What computational methods are effective in predicting the reactivity of this compound derivatives?

Density Functional Theory (DFT) can model:

  • Electrophilic Aromatic Substitution (EAS) : Predicting regioselectivity for further functionalization (e.g., nitration at the 4-position due to electron-withdrawing groups) .
  • Thermodynamic Stability : Compare energy profiles of intermediates (e.g., trifluoromethyl group stabilizes intermediates via inductive effects) .

Q. How can this compound be leveraged in pharmaceutical intermediate synthesis?

The compound serves as a precursor for bioactive molecules:

  • Antimicrobial Agents : Functionalization with pyridine or pyrimidine rings enhances activity against resistant strains .
  • CNS Therapeutics : Derivatives like penfluridol (antipsychotic) utilize the trifluoromethyl group for improved blood-brain barrier penetration .
    Methodology :

Suzuki Coupling : Attach boronic acids to introduce aryl groups .

Nucleophilic Substitution : Replace Cl with amines or alkoxides .

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

  • HPLC-MS : Quantifies residual solvents (e.g., DCM) and byproducts (e.g., benzotrifluoride isomers) with detection limits <0.1% .
  • GC-ECD : Sensitive to halogenated impurities (e.g., unreacted starting materials) .
  • Elemental Analysis : Confirms stoichiometry of C, H, N, and halogens .

Methodological Best Practices

Q. How to design a scalable synthesis route for this compound?

  • Batch vs. Flow Chemistry : Flow systems reduce reaction time and improve reproducibility for halogen exchange steps .
  • Catalyst Recycling : Recover DMF via vacuum distillation to minimize waste .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Solvent Pairing : Use hexane/ethyl acetate gradients to induce slow crystallization.
  • Temperature Gradients : Cool reaction mixtures from 50°C to 4°C to enhance crystal formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.